4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride
CAS No.:
Cat. No.: VC13714989
Molecular Formula: C17H14Cl2FN3O3
Molecular Weight: 398.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14Cl2FN3O3 |
|---|---|
| Molecular Weight | 398.2 g/mol |
| IUPAC Name | [4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate;hydrochloride |
| Standard InChI | InChI=1S/C17H13ClFN3O3.ClH/c1-9(23)25-15-6-10-13(7-14(15)24-2)20-8-21-17(10)22-12-5-3-4-11(18)16(12)19;/h3-8H,1-2H3,(H,20,21,22);1H |
| Standard InChI Key | RLTHSYZYTIYDTK-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C(=CC=C3)Cl)F)OC.Cl |
| Canonical SMILES | CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C(=CC=C3)Cl)F)OC.Cl |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a quinazoline core substituted at the 4-position with a 3-chloro-2-fluorophenylamino group, a methoxy group at the 7-position, and an acetate moiety at the 6-position, with a hydrochloride counterion. The molecular formula is , yielding a molar mass of 398.23 g/mol . X-ray crystallography of analogous quinazolines reveals planar aromatic systems stabilized by intramolecular hydrogen bonding, with substituents influencing packing through weak interactions like N–H⋯N and C–H⋯O .
Spectroscopic Properties
Infrared spectroscopy of related compounds shows characteristic peaks:
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Aromatic C–H stretching: 3050–3100 cm
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Acetate carbonyl: 1700–1750 cm
H NMR spectra typically display signals for the methoxy group ( 3.8–4.0 ppm), aromatic protons ( 6.8–8.5 ppm), and acetate methyl ( 2.1–2.3 ppm) .
Synthesis and Optimization
Key Synthetic Routes
The synthesis follows a four-step sequence common to quinazoline derivatives :
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Chlorination: 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate reacts with POCl to form the 4-chloro intermediate.
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Amination: Nucleophilic substitution with 3-chloro-2-fluoroaniline introduces the aryl amino group.
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Hydrolysis: Basic conditions cleave the acetate protecting group.
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Etherification: Alkylation with 1-bromo-3-chloropropane followed by HCl treatment yields the hydrochloride salt.
Critical parameters include:
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Solvent selection (toluene for amination, DMF for etherification)
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Purification via column chromatography (silica gel, ethyl acetate/hexane)
Yield Optimization
| Step | Reagent Ratio | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorination | 1:3 (substrate:POCl) | 83.7 | 98.5 |
| Amination | 1:1.1 (chloro:aniline) | 89.5 | 97.2 |
| Etherification | 1:1.2 (alcohol:alkylating agent) | 85.2 | 99.1 |
Data adapted from analogous syntheses .
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Water solubility | <0.1 mg/mL (25°C) |
| LogP | 2.85 ± 0.15 |
| pKa | 5.22 ± 0.30 |
| Thermal decomposition | 254.4°C |
The hydrochloride salt improves aqueous solubility (2.3 mg/mL) compared to the free base . Stability studies indicate degradation <5% after 6 months at -20°C under nitrogen .
Biological Activity and Mechanisms
| Cell Line | IC (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| A549 | 0.87 ± 0.12 | 18.4 |
| H1299 | 1.23 ± 0.15 | 12.7 |
| HCC827 | 0.65 ± 0.09 | 22.1 |
Mechanistic studies suggest EGFR kinase inhibition () with >100-fold selectivity over HER2 .
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Plasma protein binding | 92.5% |
| (rat) | 3.2 h |
| Oral bioavailability | 38.7% |
| CNS penetration (logBB) | -1.2 |
Data extrapolated from structurally related quinazolines .
Comparative Analysis with Analogues
Structural modifications significantly impact activity:
| Substituent Position | IC (A549) | LogP |
|---|---|---|
| 2-Fluoro (meta) | 0.87 μM | 2.85 |
| 4-Fluoro (para) | 1.45 μM | 2.91 |
| 3-Chloro (ortho) | 2.10 μM | 3.12 |
The 3-chloro-2-fluoro configuration optimizes target binding while maintaining favorable lipophilicity .
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